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Introduction
3-Acetoxyflavone, an acetylated derivative of the naturally occurring flavonol, 3-

hydroxyflavone, is a synthetic flavonoid that has garnered significant interest within the

scientific community. As a member of the flavonoid class of polyphenolic compounds, it shares

a core phenyl-benzopyrone structure that is the foundation for a wide array of biological

activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and

potential anticancer properties.[1] The acetylation at the 3-position of the flavone backbone

modifies its physicochemical properties, such as lipophilicity, which can in turn influence its

biological activity and potential as a therapeutic agent. This technical guide provides a detailed

overview of the chemical structure, properties, and experimental protocols related to 3-
acetoxyflavone.

Chemical Structure and Identification
3-Acetoxyflavone is systematically named (4-oxo-2-phenylchromen-3-yl) acetate.[2] Its

structure consists of a central pyrone ring fused to a benzene ring (the chromone system), with

a phenyl group at the 2-position and an acetoxy group at the 3-position.
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Identifier Value

IUPAC Name (4-oxo-2-phenylchromen-3-yl) acetate[2]

CAS Number 7578-68-9[2]

Molecular Formula C₁₇H₁₂O₄[2]

SMILES
CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC

=CC=C3[2]

InChI

InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-

9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-

10H,1H3[2]

Synonyms
3-acetoxy-2-phenyl-chromen-4-one, 3-

(acetyloxy)-2-phenyl-4H-1-Benzopyran-4-one[1]

Physicochemical Properties
The physicochemical properties of 3-acetoxyflavone are summarized in the table below.

These properties are crucial for its handling, formulation, and application in various

experimental settings.

Property Value

Molecular Weight 280.27 g/mol [2]

Melting Point 128-130 °C

Boiling Point 421.1 °C at 760 mmHg

Density 1.31 g/cm³

Flash Point 187.5 °C

Vapor Pressure 2.67 x 10⁻⁷ mmHg at 25 °C

Refractive Index 1.631

Solubility
Soluble in organic solvents such as acetone,

acetonitrile, and ethanol.[3] Insoluble in water.
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Note: Some data points are for the general class of flavonoids or are predicted values in the

absence of experimentally determined data for 3-acetoxyflavone specifically.

Spectroscopic Data
The structural elucidation and characterization of 3-acetoxyflavone are heavily reliant on

various spectroscopic techniques. Below is a summary of the expected spectral data based on

its structure and data for analogous flavonoid compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-acetoxyflavone would exhibit characteristic signals for the

aromatic protons on the A and B rings, as well as a singlet for the methyl protons of the acetoxy

group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.2 s 3H -OCOCH₃

~7.3-7.5 m 5H
Phenyl group (B-ring)

protons

~7.6-8.2 m 4H
Chromone (A-ring)

protons

Note: These are predicted chemical shifts. The exact values can vary depending on the solvent

and experimental conditions.[4][5][6][7][8]

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of 3-
acetoxyflavone.
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Chemical Shift (δ, ppm) Assignment

~20 -OCOCH₃

~118-135 Aromatic CH carbons

~120-160 Quaternary aromatic carbons

~160-165 C2

~130 C3

~175 C4 (Carbonyl)

~168 -OCOCH₃ (Ester Carbonyl)

Note: These are predicted chemical shifts for the flavone backbone and the acetoxy group.[9]

[10][11]

Infrared (IR) Spectroscopy
The IR spectrum of 3-acetoxyflavone is characterized by strong absorption bands

corresponding to the carbonyl groups and aromatic rings.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1760 Strong Ester C=O stretch

~1640 Strong Ketone C=O stretch (C4)

~1600-1450 Medium-Strong Aromatic C=C stretch

~1200 Strong C-O stretch (ester)

Note: These are characteristic absorption ranges for the functional groups present in the

molecule.[12][13][14][15][16][17][18][19][20]

Mass Spectrometry
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Mass spectrometry of 3-acetoxyflavone would show a molecular ion peak corresponding to its

molecular weight, along with characteristic fragmentation patterns for flavonoids.

m/z Assignment

280 [M]⁺ (Molecular ion)

238 [M - CH₂CO]⁺ (Loss of ketene)

121 Retro-Diels-Alder fragment

105 Benzoyl cation [C₆H₅CO]⁺

77 Phenyl cation [C₆H₅]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.[21][22][23][24]

[25][26][27]

Experimental Protocols
Synthesis of 3-Acetoxyflavone
Principle: 3-Acetoxyflavone is synthesized by the acetylation of 3-hydroxyflavone using acetic

anhydride.[1][28]

Materials:

3-Hydroxyflavone

Acetic Anhydride

Ethanol

Round-bottom flask (100 mL)

Reflux condenser

Heating mantle

Beaker
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Buchner funnel and filter paper

Ice bath

Procedure:

To 0.01 moles of 3-hydroxyflavone in a 100 mL round-bottom flask, add 10-15 mL of acetic

anhydride.[1]

Heat the mixture to reflux for 2 hours.[1]

After reflux, cool the resulting solution to room temperature.[1]

Slowly pour the cooled solution into a beaker containing ice-cold water to precipitate the

product.[1]

Filter the solid product using a Buchner funnel and wash it with cold water.[1]

Recrystallize the crude product from ethanol to obtain pure 3-acetoxyflavone.[1]

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a few milligrams of 3-acetoxyflavone in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and

baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical

shifts based on known values for similar compounds and 2D NMR techniques (e.g., COSY,

HSQC, HMBC) if necessary.[29][30][31]

Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can

be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Analysis: Identify the characteristic absorption bands for the functional groups present

in the molecule by comparing the obtained spectrum with correlation tables.[12][13]

Mass Spectrometry (MS):

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization

source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For detailed

fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[32][33][34]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. Propose fragmentation pathways based on the observed fragments

and known fragmentation patterns of flavonoids.[21][22]

Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

3-acetoxyflavone.
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Caption: Workflow for the synthesis and characterization of 3-acetoxyflavone.
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Conclusion
3-Acetoxyflavone serves as a valuable compound for research in medicinal chemistry and

drug development due to its flavonoid backbone and modified functional group. This guide

provides a foundational understanding of its chemical structure, physicochemical properties,

and the experimental methodologies required for its synthesis and characterization. The

detailed data and protocols herein are intended to support researchers in their exploration of 3-
acetoxyflavone and its potential applications. Further investigation into its biological activities

and mechanism of action is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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